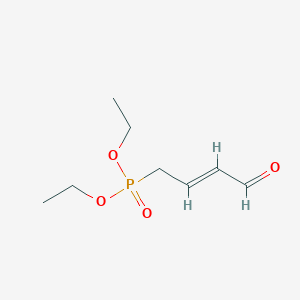
(E)-4-diethoxyphosphorylbut-2-enal
概要
説明
4-(Diethylphosphono)-2-butenal is an organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylphosphono)-2-butenal typically involves the condensation of diethyl phosphonate with an appropriate aldehyde. One common method is the Horner-Wadsworth-Emmons reaction, which is a variation of the Wittig reaction. This reaction involves the use of a phosphonate ester and an aldehyde in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to form the desired product .
Industrial Production Methods
Industrial production of 4-(Diethylphosphono)-2-butenal may involve large-scale Horner-Wadsworth-Emmons reactions, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of milder chlorinating agents, such as oxalyl chloride, can also be employed to improve selectivity and yield .
化学反応の分析
Types of Reactions
4-(Diethylphosphono)-2-butenal can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The phosphonate group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the phosphonate group under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acid derivatives, alcohols, and substituted phosphonates .
科学的研究の応用
4-(Diethylphosphono)-2-butenal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals
作用機序
The mechanism of action of 4-(Diethylphosphono)-2-butenal involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the enzyme’s active site .
類似化合物との比較
Similar Compounds
- Diethyl phosphonate
- Dimethyl phosphonate
- Diethyl phosphite
Comparison
4-(Diethylphosphono)-2-butenal is unique due to the presence of both an aldehyde and a phosphonate group, which allows it to participate in a wider range of chemical reactions compared to simpler phosphonates like diethyl phosphonate. This dual functionality makes it a versatile compound in organic synthesis and industrial applications .
特性
IUPAC Name |
(E)-4-diethoxyphosphorylbut-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15O4P/c1-3-11-13(10,12-4-2)8-6-5-7-9/h5-7H,3-4,8H2,1-2H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVXNWZBMVVKJU-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC=CC=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(C/C=C/C=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110905-37-8 | |
| Record name | 4-(Diethylphosphono)-2-butenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110905378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















